ONO-4817: A Technical Guide to its Mechanism of Action as a Matrix Metalloproteinase Inhibitor
ONO-4817: A Technical Guide to its Mechanism of Action as a Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4817 is a potent, orally active, broad-spectrum inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, including inflammatory conditions, cardiovascular disorders, and cancer metastasis. ONO-4817 has demonstrated significant therapeutic potential in a variety of preclinical models by attenuating tissue destruction, inflammation, cell migration, and angiogenesis. This document provides a comprehensive overview of the mechanism of action of ONO-4817, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular and pathological processes.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
The primary mechanism of action of ONO-4817 is the potent and selective inhibition of several members of the matrix metalloproteinase family. MMPs are key enzymes involved in tissue remodeling in both physiological and pathological states. By inhibiting these enzymes, ONO-4817 can prevent the excessive degradation of the extracellular matrix, thereby mitigating the progression of various diseases.
ONO-4817 exhibits a broad inhibitory spectrum against several MMPs, with a notable lack of activity against MMP-1 and MMP-7.[1] This selectivity is a key characteristic, as indiscriminate MMP inhibition has been associated with adverse effects in clinical trials. The inhibitory activity of ONO-4817 has been quantified with specific IC50 values, highlighting its potency.[2]
Quantitative Data: Inhibitory Activity of ONO-4817
| Target MMP | IC50 (nM) |
| MMP-2 (Gelatinase A) | 0.73 |
| MMP-3 (Stromelysin 1) | 42 |
| MMP-7 (Matrilysin) | 2500 |
| MMP-9 (Gelatinase B) | 1.1 |
| MMP-12 (Macrophage Elastase) | 2.1 |
| MMP-13 (Collagenase 3) | 0.45 |
Data sourced from APExBIO[2]
Signaling Pathways and Pathophysiological Consequences
The inhibition of MMPs by ONO-4817 leads to the modulation of several downstream signaling pathways and cellular behaviors that are critical in disease pathogenesis.
In various preclinical models, ONO-4817 has demonstrated the ability to interfere with these processes:
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Inflammation and Cytokine Release: In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, ONO-4817 administration significantly reduced the infiltration of inflammatory cells, particularly neutrophils, and inhibited the increase in mucosal tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) levels.[3]
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Cell Migration and Proliferation: ONO-4817 has been shown to suppress the migration and proliferation of smooth muscle cells, which is a key process in the development of neointima formation after vascular injury and in cardiac allograft vasculopathy.[4][5] In a hypercholesterolemic hamster model, ONO-4817 reduced neointimal area by 52.4 ± 8.4% at a dose of 20 mg/kg per day.[5]
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Angiogenesis and Metastasis: In models of lung cancer metastasis, ONO-4817 inhibited the formation of lung metastases and pleural effusion.[2] This is attributed to its anti-invasive and anti-angiogenic properties.[6] Combination therapy with docetaxel (B913) and ONO-4817 significantly suppressed the tumor burden in the lungs of mice.[7]
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Tissue Degradation: In a guinea pig arthritis model, ONO-4817 dose-dependently suppressed the release of proteoglycans from joint cartilage induced by lipopolysaccharide (LPS).[1] It also attenuated ischemia-reperfusion injury in rat lungs by preventing neutrophil migration and reducing the production of oxygen free radicals.[8]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of ONO-4817 in various preclinical models.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice[3]
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Animal Model: Female BALB/c mice.
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Induction of Colitis: 8% DSS administered in drinking water for 7 days.
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Treatment: ONO-4817 or vehicle administered daily by oral gavage. A dose of 30 mg/kg was shown to be effective.
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Endpoints Measured:
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Clinical Disease Activity Index (DAI): Body weight loss, stool consistency, and blood in feces.
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Histological analysis of colonic tissue for inflammation and mucosal damage.
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Myeloperoxidase (MPO) activity and thiobarbituric acid-reactive substances (TBARS) as markers of oxidative stress.
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Mucosal TNF-α and IFN-γ levels determined by immunoassay.
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mRNA levels of MMPs (MMP-3, -7, -9, -12) and TIMP-1 in intestinal tissue measured by RT-PCR.
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Rat Cardiac Transplant Model of Allograft Vasculopathy[4]
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Animal Model: F344-to-WKAH rat heterotopic heart transplantation.
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Induction of Vasculopathy: Tacrolimus administered intramuscularly 14 days post-transplantation to prevent acute rejection and allow for the development of cardiac allograft vasculopathy (CAV).
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Treatment: ONO-4817 administered daily by oral gavage for 14 days post-transplantation.
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Endpoints Measured:
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Grafts harvested 60 days after treatment.
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Immunohistochemical staining for MMP-2 and TIMP-2 in the neointima and media.
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Percentage of affected vessels, percentage of intimal proliferation, and intima-to-media ratio.
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Hypercholesterolemic Hamster Model of Neointima Formation[5]
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Animal Model: Hypercholesterolemic hamsters.
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Induction of Injury: Endothelial injury to the carotid artery using a catheter.
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Treatment: Oral administration of ONO-4817 (20 mg/kg per day, twice a day) starting 2 hours before injury and continuing for 2 weeks.
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Endpoints Measured:
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Neointimal area at 2 weeks post-injury.
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Histone H1 and BrdU indices as markers of cell proliferation.
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In vitro smooth muscle cell (SMC) migration assays.
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Western blot analysis for MMP expression (especially MMP-12) in the injured artery.
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Murine Model of Lung Metastasis[7]
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Animal Model: Nude mice.
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Induction of Metastasis: Intravenous injection of human non-small cell lung cancer cells (PC14PE6 or H226).
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Treatment:
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Monotherapy with ONO-4817 mixed with food from day 7.
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Monotherapy with a single injection of docetaxel (DOC) on day 7.
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Combination therapy with ONO-4817 and DOC.
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Endpoints Measured:
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Tumor burden in the lungs.
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Survival of the mice.
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Gelatinolytic activity in lung lesions using in situ zymography.
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Summary and Future Directions
ONO-4817 is a potent inhibitor of several matrix metalloproteinases, and its mechanism of action is centered on the prevention of extracellular matrix degradation. This leads to the attenuation of inflammation, cell migration, proliferation, and angiogenesis in various pathological contexts. The preclinical data strongly support its therapeutic potential in a range of diseases, including inflammatory bowel disease, cardiovascular diseases, and cancer.
Future research should focus on further elucidating the specific roles of the MMPs targeted by ONO-4817 in different disease states to refine its therapeutic applications. While broad-spectrum MMP inhibitors have faced challenges in clinical trials, the selective profile of ONO-4817, which spares MMP-1, may offer a more favorable safety profile. Further clinical investigation is warranted to translate the promising preclinical findings into effective therapies for patients.
References
- 1. ONO-4817, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. An orally active matrix metalloproteinase inhibitor, ONO-4817, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-4817, a novel matrix metalloproteinase inhibitor, attenuates allograft vasculopathy in a rat cardiac transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a synthetic matrix metalloproteinase inhibitor (ONO-4817) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a matrix metalloproteinase inhibitor (ONO-4817) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A third-generation matrix metalloproteinase (MMP) inhibitor (ONO-4817) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase inhibitor (ONO-4817) attenuates ischemia-reperfusion injury in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
